D-Erythrose

Rare Sugar Synthesis Biocatalysis Thermophilic Enzyme Engineering

D-Erythrose (CAS 583-50-6) is the naturally occurring D-enantiomer of erythrose, a four-carbon monosaccharide (aldotetrose) with the systematic IUPAC name (2R,3R)-2,3,4-trihydroxybutanal. It exists primarily as a light yellow, highly water-soluble syrup that exhibits mutarotation.

Molecular Formula C4H8O4
Molecular Weight 120.10 g/mol
CAS No. 583-50-6
Cat. No. B1670274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Erythrose
CAS583-50-6
Synonyms2,3,4-trihydroxybutanal
D-threose
erythrose
erythrose, (R*,S*)-isomer
erythrose, (R-(R*,S*))-isomer
erythrose, (S-(R*,S*))-isomer
L-threose
threose
Molecular FormulaC4H8O4
Molecular Weight120.10 g/mol
Structural Identifiers
SMILESC(C(C(C=O)O)O)O
InChIInChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4+/m0/s1
InChIKeyYTBSYETUWUMLBZ-IUYQGCFVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





D-Erythrose (CAS 583-50-6): Baseline Identity and Procurement Specifications for the D-Enantiomer of Erythrose


D-Erythrose (CAS 583-50-6) is the naturally occurring D-enantiomer of erythrose, a four-carbon monosaccharide (aldotetrose) with the systematic IUPAC name (2R,3R)-2,3,4-trihydroxybutanal [1]. It exists primarily as a light yellow, highly water-soluble syrup that exhibits mutarotation [2]. In contrast to its L-enantiomer, which has minimal natural occurrence, D-erythrose is an established plant metabolite and serves as a critical intermediate in the pentose phosphate pathway and the shikimate pathway [1][3]. Its procurement for industrial or research applications necessitates distinction from its stereoisomers (L-erythrose, D-threose) and phosphorylated derivative (D-erythrose 4-phosphate) due to their divergent biochemical roles and enzyme kinetics.

Why Generic Substitution Fails: Stereospecific Metabolic Routing of D-Erythrose vs. In-Class Analogs


Substituting D-erythrose with a closely related analog such as L-erythrose, D-threose, or the phosphorylated D-erythrose 4-phosphate can lead to profound functional failure in biocatalysis or biological assays. D-erythrose and D-threose are diastereomers with distinct spatial arrangements at their chiral centers [1], resulting in drastically different enzyme kinetics (e.g., a 1.9-fold difference in Km for certain isomerases [2]) and divergent isomerization yields. Furthermore, while D-erythrose is the native substrate for enzymes in the pentose phosphate pathway, the L-enantiomer is biologically rare and often inert in these contexts [1]. Even within the same metabolic cascade, D-erythrose 4-phosphate (Km = 1.95 mM) cannot be simply interchanged with the non-phosphorylated D-erythrose in shikimate pathway studies due to the strict requirement of the phosphate group for substrate recognition by key synthases [3].

Quantitative Differentiation of D-Erythrose (CAS 583-50-6): A Comparative Evidence Guide for Scientific Selection


Superior Isomerization Yield to D-Erythrulose Compared to Diastereomer D-Threose

In a direct head-to-head comparison using the hyperthermophilic enzyme TM0416 (a nonphosphorylated sugar isomerase), D-erythrose exhibited a significantly higher conversion yield to D-erythrulose (71%) than its diastereomer D-threose (54.5%) [1].

Rare Sugar Synthesis Biocatalysis Thermophilic Enzyme Engineering

Enzyme Substrate Affinity Divergence: D-Erythrose Exhibits 1.9-Fold Higher Km than D-Threose for TM0416 Isomerase

Kinetic analysis revealed that D-erythrose has a distinctly lower binding affinity for the TM0416 isomerase compared to its C-3 epimer, D-threose. The Michaelis constant (Km) for D-erythrose was determined to be 452 ± 19 mM, whereas D-threose exhibited a Km of 232 ± 7 mM [1].

Enzyme Kinetics Substrate Specificity Metabolic Engineering

D-Erythrose Demonstrates Potent In Vivo Antitumor Efficacy Lacking in Common Structural Analogs

In an abdominal metastatic model of colon carcinoma, intraperitoneal administration of D-erythrose (500 mg/kg) resulted in a 69.1% reduction in intraperitoneal tumor weight compared to saline-treated controls [1]. While D-erythrose exhibits this specific bioactivity, such an effect is not a general property of all tetroses; L-erythrose and D-threose do not share this characterized in vivo tumor suppression profile in the same context.

Cancer Metabolism Warburg Effect In Vivo Pharmacology

Mutarotation Kinetics Distinguish D-Erythrose from Its Diastereomer D-Threose

D-erythrose exists as a syrup that undergoes mutarotation, with a specific rotation shifting from [α]D²⁰ +1° to −14.5° over three days (c = 11, water) [1]. This dynamic anomeric equilibrium is a defining physical property of D-erythrose that differs from the mutarotation profile of its diastereomer, D-threose, as detailed in computational studies [2].

Physical Chemistry Stereochemistry Quality Control

Preferential Substrate for Erythrose Reductase in Industrial Erythritol Bioproduction

In a comparative study of erythrose reductases (ERs) from filamentous fungi, D-erythrose was consistently identified as the preferred substrate. While the enzymes showed high specificity for both D-erythrose and D-threose, the relative activity of Fusarium graminearum ER was approximately 10% of that observed with Trichoderma reesei ER for all substrates tested, highlighting D-erythrose's core role in these biotechnologically relevant conversions [1].

Industrial Biotechnology Erythritol Production Enzyme Specificity

Stereospecific Recognition in the Shikimate Pathway: D-Erythrose vs. L-Erythrose and Racemic Mixtures

The shikimate pathway enzyme DAH7P synthase exhibits strict stereoselectivity for D-erythrose 4-phosphate over its enantiomers. Studies using racemic 2-deoxyerythrose 4-phosphate revealed that only the D-configured enantiomer serves as a substrate, enabling regio- and stereoselective incorporation of deuterium into the product [1]. This demonstrates that D-stereochemistry is a non-negotiable requirement for engagement with this essential metabolic pathway.

Shikimate Pathway Stereospecific Synthesis Deuterium Labeling

Optimized Research and Industrial Application Scenarios for D-Erythrose Based on Verified Differential Performance


Biocatalytic Production of D-Erythrulose (Rare Sugar)

Leverage the 71% conversion yield advantage of D-erythrose over D-threose (54.5%) when using thermophilic isomerases like TM0416 [1]. This scenario is ideal for developing high-temperature, single-step biocatalytic processes to manufacture D-erythrulose, a rare sugar with potential as a low-calorie sweetener and pharmaceutical building block. The superior yield directly reduces downstream purification costs and increases volumetric productivity.

In Vivo Cancer Metabolism Research (Targeting the Warburg Effect)

Utilize D-erythrose as a validated, specific small-molecule probe in murine models of colon carcinoma, where it demonstrates a quantified 69.1% reduction in intraperitoneal tumor weight [2]. This application scenario is for preclinical studies investigating tumor-specific metabolic disruption, where D-erythrose provides a clear, stereospecific phenotype not achievable with D-threose or L-erythrose.

Metabolic Engineering for Shikimate Pathway-Derived Aromatics

Procure high-purity D-erythrose as a chiral precursor or pathway intermediate in engineered microbial strains. As DAH7P synthase strictly discriminates against L-erythrose, only the D-enantiomer will enter the shikimate pathway to produce aromatic amino acids or their high-value derivatives (e.g., vanillin, shikimic acid) [3]. Use of racemic or enantiomerically impure material will result in significant yield loss and unproductive carbon flux.

Quality Control and Analytical Reference Standard Preparation

Employ D-erythrose as a primary reference standard for HPLC, GC-MS, or polarimetry, with explicit accounting for its unique mutarotation profile (from [α]D²⁰ +1° to −14.5° over 3 days) [4]. This scenario is critical for analytical laboratories needing to accurately identify or quantify D-erythrose in complex biological matrices or industrial fermentation broths, differentiating it from the co-eluting diastereomer D-threose.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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